Triethoxyoctylsilane
Overview
Description
Triethoxycaprylylsilane is a clear-to-yellow liquid that functions primarily as a binder, skin conditioning agent, and surface modifier in cosmeticsThis compound is widely used to coat pigments in cosmetics and personal care products, enhancing their spreadability and stability on the skin .
Mechanism of Action
Target of Action
Triethoxyoctylsilane, also known as n-Octyltriethoxysilane or Triethoxy(octyl)silane, is an organosilane compound . It belongs to the class of organic compounds known as trialkoxysilanes . The primary targets of this compound are surfaces where it is applied, such as cellulosic materials and aluminium alloys . It acts on these surfaces to modify their properties.
Mode of Action
This compound interacts with its targets through a process known as self-assembled monolayer formation . This involves the compound arranging itself into a monolayer on the surface of the target, thereby modifying the surface properties. The compound provides a hydrophobic coating with low surface energy . The water contact angle of surfaces treated with this compound is in the range of 150-170° , indicating a high degree of hydrophobicity.
Biochemical Pathways
The compound’s hydrolytic condensation is known to be influenced by spatial hindrances created by bulky nonpolar octyl groups .
Result of Action
The primary result of this compound’s action is the formation of a hydrophobic coating on the surface to which it is applied . This can result in superhydrophobicity with a high contact angle of 160-170° for certain surfaces, such as vessel hulls and marine systems . It may also be used to stabilize the porosity for a colorimetric sensor for immediate color changes, which finds potential application in the detection of toxic gases .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the hydrolytic condensation of the compound proceeds slowly due to spatial hindrances created by bulky nonpolar octyl groups . Furthermore, the compound’s effectiveness as a surface treatment agent can be influenced by the properties of the surface to which it is applied, including its material composition and physical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethoxycaprylylsilane can be synthesized through the hydrosilylation of 1-octene with triethoxysilane in the presence of a platinum catalyst . The reaction typically involves the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the 1-octene, resulting in the formation of the triethoxycaprylylsilane.
Industrial Production Methods: In industrial settings, the synthesis of triethoxycaprylylsilane is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The reaction is usually conducted at elevated temperatures and pressures to facilitate the hydrosilylation process. The use of a platinum catalyst is crucial for the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Triethoxycaprylylsilane undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The Si-O bond in triethoxycaprylylsilane can be readily hydrolyzed in the presence of moisture, making this compound highly reactive .
Common Reagents and Conditions:
Hydrolysis: In the presence of water or moisture, triethoxycaprylylsilane hydrolyzes to form silanols and ethanol.
Oxidation: Triethoxycaprylylsilane can undergo oxidation reactions, especially when exposed to oxidative agents.
Substitution: The ethoxy groups in triethoxycaprylylsilane can be substituted with other functional groups under appropriate conditions.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Oxidation: Oxidized silane derivatives.
Substitution: Various substituted silane compounds depending on the reagents used.
Scientific Research Applications
Triethoxycaprylylsilane has a wide range of applications in scientific research and industry:
Chemistry:
- Used as a surface modifier to enhance the properties of pigments and fillers in various formulations.
- Acts as a coupling agent to improve the adhesion between inorganic materials and organic polymers.
Biology and Medicine:
- Employed in the formulation of sunscreens to coat mineral sunscreen actives, providing a more aesthetically pleasing texture and reducing oxidative stress .
- Used in the development of advanced drug delivery systems due to its ability to modify the permeation and retention of bioactive compounds on the skin .
Industry:
- Utilized in the production of high-performance coatings and adhesives.
- Applied in the manufacturing of silicone-based materials for various industrial applications.
Comparison with Similar Compounds
Triethoxycaprylylsilane is unique among alkoxyl alkyl silanes due to its specific structure and reactivity. Similar compounds include:
- Bis stearoxydimethylsilane
- Stearoxytrimethylsilane
- Trimethoxycaprylylsilane
These compounds share similar properties but differ in their specific alkyl and alkoxy groups, which can influence their reactivity and applications .
Properties
IUPAC Name |
triethoxy(octyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O3Si/c1-5-9-10-11-12-13-14-18(15-6-2,16-7-3)17-8-4/h5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRJTTSHWYDFIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
156327-81-0 | |
Record name | Silane, triethoxyoctyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156327-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2029246 | |
Record name | Triethoxyoctylsilane | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2029246 | |
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Molecular Weight |
276.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Silane, triethoxyoctyl- | |
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Record name | Triethoxyoctylsilane | |
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CAS No. |
2943-75-1 | |
Record name | Octyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2943-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Triethoxycaprylylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943751 | |
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Record name | Triethoxycaprylylsilane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11267 | |
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Record name | n-Octyltriethoxysilane | |
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Record name | Silane, triethoxyoctyl- | |
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Record name | Triethoxyoctylsilane | |
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Record name | Triethoxyoctylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.038 | |
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Record name | TRIETHOXYCAPRYLYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDC331P08E | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: n-Octyltriethoxysilane interacts primarily with hydroxyl groups (-OH) present on surfaces like silica, metal oxides, and even cellulose. [, , , ] This interaction occurs through a hydrolysis and condensation reaction, forming strong covalent Si-O-Si bonds. This process, often termed "silanization", renders the surface hydrophobic by replacing the polar -OH groups with non-polar octyl chains. [, , , , ]
- Increased hydrophobicity: [, , , , , ] Water repellency, reduced water uptake, improved stability in humid environments.
- Improved dispersion: [, , ] Enhanced distribution of nanoparticles in polymer matrices, leading to improved mechanical properties.
- Modified surface energy: [, , ] Altered adhesion properties, impacting applications like antifouling coatings.
A:
- Spectroscopic Data:
ANone: n-Octyltriethoxysilane demonstrates good compatibility with various materials, including:
- Polymers: Polypropylene, polylactic acid, polyvinylidene fluoride, polydimethylsiloxane. [, , , ]
- Inorganic materials: Silica, titanium dioxide, zinc oxide, barium titanate, zirconia. [, , , , ]
- Natural fibers: Cotton, wood. [, ]
- Hydrolytically stable: Forms stable Si-O-Si bonds upon hydrolysis and condensation. [, , , , ]
- Thermally stable: Can withstand high temperatures, depending on the application. [, , , ]
- UV stability: Can be affected by UV exposure, but strategies like incorporating UV absorbers can enhance stability. [, , ]
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